1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of thienotriazolopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core with various substituents such as 2-chloro-4-fluorobenzylthio and 4-isopropylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.
Introduction of the 2-chloro-4-fluorobenzylthio Group: This step may involve nucleophilic substitution reactions where a thiol group is introduced to the core structure, followed by chlorination and fluorination reactions.
Attachment of the 4-isopropylbenzyl Group: This step typically involves alkylation reactions using suitable alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (amines, thiols), and electrophiles (alkyl halides) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound may exhibit pharmacological activity, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a potential lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific desired properties.
Mechanism of Action
The mechanism of action of 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by:
Molecular Targets: Binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function.
Pathways Involved: Interfering with key biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-((2-chloro-4-fluorobenzyl)thio)-4-(4-methylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one: Similar structure with a methyl group instead of an isopropyl group.
1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the isopropyl group, for example, may influence its lipophilicity, binding affinity, and overall pharmacokinetic profile.
Properties
CAS No. |
1223858-08-9 |
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Molecular Formula |
C24H20ClFN4OS2 |
Molecular Weight |
499.02 |
IUPAC Name |
12-[(2-chloro-4-fluorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C24H20ClFN4OS2/c1-14(2)16-5-3-15(4-6-16)12-29-22(31)21-20(9-10-32-21)30-23(29)27-28-24(30)33-13-17-7-8-18(26)11-19(17)25/h3-11,14H,12-13H2,1-2H3 |
InChI Key |
LKIFAEJHOYYSFF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=C(C=C(C=C5)F)Cl |
solubility |
not available |
Origin of Product |
United States |
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